molecular formula C33H46O20 B2931117 Tricoloroside CAS No. 135329-80-5

Tricoloroside

Cat. No.: B2931117
CAS No.: 135329-80-5
M. Wt: 762.711
InChI Key: DUSIPWCFQJSAEJ-RIJLFCCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricoloroside (CAS 135329-80-5) is a complex bis-iridoid glycoside with a molecular weight of 762.711 g/mol and a molecular formula of C33H46O20 . It belongs to a prominent class of secondary metabolites found in plants, and its specific occurrence has been noted in taxonomic groups within the Loasa genus . Bis-iridoids like this compound are dimeric molecules formed by linking two iridoid or seco-iridoid units, which creates a vast array of complex structures with significant research interest . Iridoid glycosides are recognized in natural products research for their diverse pharmacological activities, which have been documented to include neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic effects, making them attractive candidates for drug discovery and development . The presence of glucose moieties in its structure often contributes to the compound's solubility and bioavailability . Research into compounds like this compound is crucial for understanding the chemical diversity and evolutionary pathways within plant secondary metabolism . This product is intended for use as a high-quality standard in analytical research, for the identification and quantification of compounds in plant extracts, and for further investigation into its biological activities and mechanisms of action. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

6-[2-[3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O20/c1-4-12-13(16(29(45)46-3)10-47-30(12)52-32-26(41)24(39)22(37)18(7-34)50-32)6-20(36)49-17-5-14-15(28(43)44)9-48-31(21(14)11(17)2)53-33-27(42)25(40)23(38)19(8-35)51-33/h4,9-14,17-19,21-27,30-35,37-42H,1,5-8H2,2-3H3,(H,43,44)/t11?,12?,13?,14?,17?,18-,19-,21?,22-,23-,24+,25+,26-,27-,30?,31?,32+,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSIPWCFQJSAEJ-RIJLFCCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)CC4C(C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CC2C1C(OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)CC4C(C(OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation of Tricoloroside

Chromatographic Separation Techniques for Tricoloroside

Planar Chromatography Applications (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) serves as a foundational technique in the isolation and analysis of natural products. Its ease of use, cost-effectiveness, and speed make it invaluable for initial screening of plant extracts and for optimizing separation conditions for other chromatographic methods nih.govscitechnol.comnih.gov. TLC allows researchers to quickly assess the complexity of an extract and to monitor the progress of purification steps by visualizing separated components. For this compound and related iridoids, TLC has been instrumental in preliminary chemotaxonomic studies, helping to identify the presence of these compounds in various plant species within families such as Loasaceae researchgate.netcapes.gov.brresearchgate.netresearchgate.net. The technique can also predict how a mixture will behave in column chromatography, guiding the selection of appropriate solvent systems scitechnol.comchemguide.co.ukchemistryviews.org.

Open-Column Chromatography Methods

Open-column chromatography is a widely used preparative technique for isolating and purifying natural products on a larger scale than TLC. This method involves packing a stationary phase, typically silica (B1680970) gel or alumina, into a glass column. A solvent mixture, the mobile phase, carries the sample through the column. Separation occurs as different compounds interact with the stationary phase to varying degrees based on their polarity and other physicochemical properties chemguide.co.ukchemistryviews.orgblogspot.comlongdom.org. More polar compounds tend to adhere more strongly to polar stationary phases like silica gel, eluting later than less polar compounds. Sequential elution, where the polarity of the mobile phase is gradually increased, is a common strategy to elute compounds with a range of polarities chemguide.co.ukblogspot.com. Open-column chromatography has been employed in the general isolation of iridoids, including those related to this compound mdpi.comglycoscience.ru.

High-Performance Liquid Chromatography (HPLC) Approaches

High-Performance Liquid Chromatography (HPLC) represents a significant advancement over traditional column chromatography, offering higher resolution, faster separation times, and greater sensitivity. HPLC is frequently utilized for the precise analysis, separation, and dereplication of complex mixtures of natural products, including iridoid glycosides researchgate.netresearchgate.netmdpi.comresearchgate.net. Preparative HPLC (p-HPLC) is particularly valuable for obtaining pure samples of compounds like this compound for further structural analysis researchgate.net. The coupling of HPLC with mass spectrometry (HPLC-MS or LC-MS) is a powerful hyphenated technique that enables simultaneous separation, detection, and identification of compounds by providing molecular weight and fragmentation data, thereby greatly aiding in the structural elucidation process researchgate.netmdpi.com. Reversed-phase HPLC (rp-HPLC) is also a common mode employed for the separation of these types of compounds mdpi.comresearchgate.net.

Countercurrent Chromatography Techniques (e.g., Droplet- and High-Speed Countercurrent Chromatography)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not rely on a solid stationary phase. Instead, it utilizes two immiscible liquid phases, with one phase immobilized within the column through centrifugal or gravitational forces, while the other phase acts as the mobile phase wikipedia.org. This approach offers several advantages, including the avoidance of irreversible adsorption of analytes onto a solid support, leading to high recovery rates, and the ability to use a wide range of solvent systems wikipedia.org. Techniques such as Droplet Countercurrent Chromatography (DCCC) and Rotation Locular Countercurrent Chromatography (RLCC) have been successfully applied in the isolation of iridoid glycosides, including those structurally related to this compound researchgate.netdokumen.pub.

Spectroscopic and Spectrometric Characterization of this compound Structure

Once isolated, the precise molecular structure of this compound is determined through a battery of spectroscopic and spectrometric methods, which probe the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D-NMR, HMBC, DEPT, COSY, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic compounds, including natural products like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number, type, and connectivity of atoms within a molecule researchgate.netglycoscience.rudokumen.pubnih.govresearchgate.netnih.gov.

¹H NMR Spectroscopy: This technique provides information about the hydrogen atoms (protons) in a molecule, including their chemical environment, number, and coupling patterns, which reveal neighboring protons.

¹³C NMR Spectroscopy: This method provides data on the carbon skeleton of the molecule, indicating the number and types of carbon atoms present.

2D-NMR Techniques: Advanced NMR experiments are crucial for establishing the complete structure.

COSY (Correlation Spectroscopy): Maps ¹H-¹H couplings, revealing which protons are adjacent to each other.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, helping to connect different molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy (e.g., NOESY): Detects through-space proximity between protons, providing critical information about stereochemistry and conformation.

Research has extensively employed these NMR techniques to elucidate the dimeric structure of this compound methyl ester, which consists of loganin (B1675030) and secoxyloganin (B110862) moieties, confirming its complex iridoid glycoside nature glycoscience.runih.govresearchgate.net. Detailed ¹H and ¹³C NMR spectral data are essential for definitive structural assignments researchgate.netglycoscience.rudokumen.pubasau.ru.

Mass Spectrometry Techniques (e.g., FAB-MS, LC-MS/MS, GC-MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, and when coupled with chromatographic separation, it provides powerful tools for identification.

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and, with high-resolution MS (HRMS), the exact molecular formula researchgate.netresearchgate.netmdpi.comglycoscience.runih.govnih.govresearchgate.netmdpi.comnih.gov.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): An older ionization technique sometimes used for polar and thermally labile compounds dokumen.pub.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Coupling HPLC with MS allows for the separation and online detection of compounds, providing molecular weight information and fragmentation patterns (MS/MS) that are crucial for structural confirmation and identification of related compounds within complex mixtures researchgate.netmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for glycosides like this compound due to their low volatility, GC-MS is a standard technique for volatile compounds.

These mass spectrometry techniques, often used in conjunction with NMR, provide complementary data that solidifies the structural assignment of this compound and its derivatives researchgate.netmdpi.comglycoscience.runih.govresearchgate.net.

Biosynthetic Pathways and Enzymology of Tricoloroside

General Iridoid and Secoiridoid Biosynthesis

The biosynthesis of iridoids is generally understood to begin with the formation of geranyl pyrophosphate (GPP), which is derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) pnas.orgfrontiersin.orgnotulaebotanicae.ro. GPP is then converted to geraniol (B1671447) by geraniol synthase (GES) pnas.orgmdpi.comfrontiersin.org. Geraniol undergoes a series of modifications, including hydroxylation and oxidation, to form intermediates like 10-hydroxygeraniol and 8-oxogeranial pnas.orgfrontiersin.orgmdpi.com.

Secoiridoids are derived from iridoids through the cleavage of a bond in the cyclopentane (B165970) ring wikipedia.org. The pathway leading to secologanin (B1681713), a key precursor for many indole (B1671886) alkaloids, involves several enzymatic steps including oxidations, reductions, glycosylations, and methylations nih.govresearchgate.netuniversiteitleiden.nlnih.govbohrium.comuniversiteitleiden.nl. For instance, in Catharanthus roseus, the pathway proceeds from geraniol to secologanin through intermediates such as 10-hydroxygeraniol, 10-oxogeranial, iridodial (B1216469), 7-deoxyloganetic acid, loganic acid, and finally loganin (B1675030), which is then converted to secologanin by secologanin synthase (SLS) researchgate.netuniversiteitleiden.nlnih.govbohrium.comuniversiteitleiden.nl.

Elucidation of Tricoloroside Biosynthetic Precursors (e.g., Loganin and Secoxyloganin (B110862) Moieties)

While this compound itself is not explicitly detailed, related compounds like "this compound methyl ester" are mentioned as hetero-oligomeric iridoids, suggesting they are formed from simpler iridoid or secoiridoid units uniroma1.itasau.ruresearchgate.net. Loganin and secoxyloganin are known intermediates in the biosynthesis of various iridoids and secoiridoids researchgate.netnih.govuniversiteitleiden.nlresearchgate.netuniprot.orgresearchgate.netebi.ac.uk. Loganin is a precursor to secologanin, catalyzed by secologanin synthase (SLS) researchgate.netuniversiteitleiden.nluniprot.org. Secoxyloganin is formed by the further oxidation of secologanin by SLS isoforms uniprot.orgresearchgate.netebi.ac.uk. It is plausible that this compound is assembled from such precursor moieties, potentially through oligomerization or esterification processes.

Enzymatic Mechanisms in this compound Formation

The formation of complex iridoid structures like this compound likely involves a series of enzymatic reactions. Key enzymes identified in iridoid and secoiridoid biosynthesis include:

  • Geraniol Synthase (GES) : Converts geranyl pyrophosphate (GPP) to geraniol pnas.orgmdpi.comfrontiersin.org.
  • Geraniol 8-Hydroxylase (G8H) and 8-Hydroxygeraniol Oxidoreductase (8HGO) : Catalyze the hydroxylation and oxidation of geraniol to 8-oxogeranial researchgate.netmdpi.comfrontiersin.orguniversiteitleiden.nl.
  • Iridoid Synthase (ISY) : Catalyzes the NADPH-dependent reduction and cyclization of 8-oxogeranial to form the iridoid scaffold, such as nepetalactol or iridodial researchgate.netfrontiersin.orgwikipedia.orguniversiteitleiden.nl.
  • Secologanin Synthase (SLS) : Converts loganin to secologanin researchgate.netuniversiteitleiden.nluniprot.orgresearchgate.net.
  • 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT) : Glycosylates 7-deoxyloganetic acid researchgate.netuniversiteitleiden.nlnih.govnih.gov.
  • 7-Deoxyloganic Acid 7-Hydroxylase (7DLH) : Hydroxylates 7-deoxyloganic acid to loganic acid researchgate.netnih.govnih.gov.
  • Loganic Acid O-Methyltransferase (LAMT) : Methylates loganic acid to loganin researchgate.netnih.govresearchgate.net.
  • Esterase Activity in Iridoid and Secoiridoid Conversion

    Esterase activity is crucial for modifying iridoid and secoiridoid structures, including the removal or addition of ester groups, which can affect their biological activity frontiersin.orgnih.govnih.gov. For example, methylesterases in olive (Olea europaea) are involved in the catabolism of oleoside-type secoiridoid esters, converting them to aldehydes frontiersin.orgnih.gov. These enzymes can hydrolyze ester linkages, potentially playing a role in the formation or modification of glycosylated iridoids and secoiridoids, or in the assembly of complex structures like this compound. Patent literature mentions esterases capable of converting iridoids and seco-iridoids, and lists compounds like "this compound methyl ester" as substrates or products of such enzymatic activities google.com.

    Proposed Oligomerization Mechanisms of this compound

    The term "oligomerization" suggests that this compound might be formed by the linking of multiple iridoid or secoiridoid units. While specific mechanisms for this compound oligomerization are not detailed, general oligomerization of polyphenols, including secoiridoids like oleuropein, can occur through enzymatic processes, such as those catalyzed by polyphenol oxidase (PPO), or via autoxidation mdpi.comresearchgate.net. These processes can involve addition reactions between modified phenolic residues, leading to the formation of larger molecular structures. Given that this compound is described as a hetero-oligomeric iridoid, it is likely formed through similar enzymatic coupling or condensation reactions involving precursor iridoid or secoiridoid moieties, potentially linked by ester or glycosidic bonds.

    Molecular Biology and Omics Approaches in this compound Biosynthesis

    Understanding the genetic basis of iridoid and secoiridoid biosynthesis relies heavily on molecular biology and omics approaches, particularly transcriptomics.

    Transcriptomic Analyses of Biosynthetic Genes

    Transcriptomic studies, such as RNA sequencing (RNA-seq) and 454 pyrosequencing, have been instrumental in identifying genes encoding enzymes involved in iridoid and secoiridoid biosynthesis in various plant species frontiersin.orgnotulaebotanicae.romdpi.comnih.govnih.govmdpi.combohrium.com. These analyses allow for the identification of candidate genes by comparing sequenced transcripts to known enzyme families involved in terpenoid metabolism. For example, transcriptomic data from Rehmannia glutinosa revealed genes encoding enzymes for the early steps of the secoiridoid pathway, including geraniol synthase (GES), geraniol 10-hydroxylase (G10H), and cytochrome P450 reductase (CPR) mdpi.com. Similarly, studies in Valeriana jatamansi identified genes encoding key iridoid pathway enzymes such as G10H, 10HGO, IS, 7DLS, 7DLGT, DL7H, LAMT, and SLS notulaebotanicae.ro. In Phlomoides rotata, 41 candidate genes representing 23 enzymes involved in iridoid biosynthesis were identified through transcriptome analysis mdpi.com. These studies provide a foundation for understanding the genetic regulation and potential engineering of iridoid and secoiridoid pathways, which could be applicable to the biosynthesis of compounds like this compound.

    Metabolomic Profiling of Biosynthetic Intermediates

    Metabolomic profiling, a powerful analytical approach, enables the comprehensive identification and quantification of all small molecules (metabolites) within a biological sample. When applied to plant tissues, it provides a snapshot of the metabolic state, revealing the presence and relative abundance of various compounds, including potential biosynthetic intermediates dokumen.pubnih.govmdpi.com. This technique is invaluable for dissecting complex metabolic pathways, as it can identify novel compounds and map their relationships, offering insights into the sequence of enzymatic reactions involved in the formation of a target molecule like this compound.

    Research in iridoid biosynthesis has utilized metabolomics to explore the metabolic landscape of plants. For instance, studies on other iridoid-producing plants have identified key precursor molecules and related compounds that are likely involved in the biosynthetic cascade. These include well-characterized iridoids such as loganin, secoxyloganin, loganic acid, and deoxyloganin (B1203946) dokumen.pubresearchgate.netcapes.gov.br. Metabolomic analyses, often employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allow researchers to detect and quantify these potential intermediates within plant extracts. By comparing metabolite profiles across different developmental stages or under varying environmental conditions, scientists can infer which compounds are actively synthesized and potentially represent steps in the pathway leading to more complex structures like bis-iridoids, including this compound researchgate.netnih.gov.

    Table 1: Key Iridoid Biosynthetic Precursors and Related Compounds

    Compound NameRole/Association in Iridoid BiosynthesisCitation(s)
    LoganinMonomeric iridoid precursor dokumen.pubresearchgate.netcapes.gov.br
    SecoxyloganinMonomeric iridoid precursor dokumen.pubresearchgate.net
    Loganic acidPotential intermediate dokumen.pubresearchgate.net
    DeoxyloganinPotential intermediate dokumen.pub
    7-KetologaninPotential intermediate dokumen.pub
    SwerosideMonomeric iridoid researchgate.netcapes.gov.br
    8-Epi-kingisideMonomeric iridoid researchgate.net
    10-Hydroxyoleoside dimethyl esterOleoside, related structure researchgate.netcapes.gov.br

    Isotopic Tracer Studies in this compound Pathway Elucidation

    Isotopic tracer studies are a cornerstone for elucidating metabolic pathways by tracking the movement of specific atoms through biochemical reactions. This method involves feeding a biological system with a labeled precursor, typically containing stable isotopes such as ¹³C or ¹⁵N, and then analyzing the isotopic enrichment in downstream metabolites. By observing how and where these isotopes are incorporated, researchers can map out the sequence of enzymatic transformations and identify the intermediates involved in the synthesis of a target compound nih.govsemanticscholar.orgnih.govspringernature.com.

    In the context of iridoid biosynthesis, isotopic labeling studies can help unravel the steps from primary metabolites to complex structures like this compound. For example, using ¹³C-labeled glucose or other carbon sources allows researchers to trace the carbon skeleton through the biosynthetic route, identifying which intermediates receive label from the precursor and in what pattern nih.govsemanticscholar.orgresearchgate.net. Similarly, nitrogen isotopes can trace the incorporation of nitrogen atoms into nitrogen-containing metabolites. The analysis of labeling patterns in potential intermediates and the final product, this compound, can provide definitive evidence for proposed biosynthetic routes and identify rate-limiting steps or key enzymes. While specific isotopic tracer studies for this compound are not detailed in the provided literature, the general methodology is well-established for studying plant secondary metabolite pathways semanticscholar.orgspringernature.comcgiar.org.

    Structure Activity Relationship Sar Studies of Tricoloroside and Analogues

    Theoretical Framework of Structure-Activity Relationships in Natural Products

    Structure-Activity Relationship (SAR) is a fundamental concept that describes the correlation between the chemical structure of a molecule and its resulting biological effect wikipedia.org. First conceptualized in the mid-19th century, SAR analysis is crucial for understanding how specific chemical moieties within a compound contribute to its bioactivity wikipedia.org. This understanding allows medicinal chemists to systematically modify lead compounds, aiming to enhance desired biological effects, improve potency, increase selectivity, and minimize unwanted side effects researchgate.netslideshare.net.

    Natural products (NPs) are particularly rich sources for SAR studies due to their inherent structural complexity and evolutionary optimization for biological interactions mdpi.comslideshare.net. They often possess novel scaffolds that can serve as starting points for drug development. The process typically involves isolating bioactive compounds from natural sources, determining their chemical structures, and then synthesizing analogues with systematic structural modifications. These analogues are subsequently tested for their biological activity, providing data to build SAR models researchgate.netslideshare.net. This empirical approach can be further refined into Quantitative Structure-Activity Relationships (QSAR), which employ mathematical models to establish precise correlations between quantifiable structural or physicochemical properties (descriptors) and biological activity wikipedia.orgslideshare.netresearchgate.net. QSAR models are powerful tools for predicting the activity of untested compounds and guiding the rational design of new, optimized molecules igi-global.comcyberleninka.runih.govslib.uz.

    Elucidating Key Structural Determinants for Biological Activity in Tricoloroside

    While specific detailed SAR studies focusing exclusively on this compound were not extensively detailed in the reviewed literature, general principles derived from studies on other iridoids, particularly dimeric iridoids, provide a framework for understanding its potential structural determinants.

    Dimerization: A significant observation across various iridoid studies is that dimeric structures (bis-iridoids), formed by the linkage of two iridoid units, often exhibit enhanced biological activities compared to their monomeric counterparts. For instance, dimeric iridoid glycosides have demonstrated superior anti-inflammatory effects over monomeric forms acs.org. This suggests that the formation of a dimeric structure itself, likely through specific linkages (e.g., aldol (B89426) condensation forming a 1,3-dioxane (B1201747) group or an ether bond), can be a critical factor in conferring or amplifying biological activity in compounds like this compound nih.govmdpi.com.

    Functional Group Presence and Position: Studies on related compounds, such as genipin (B1671432) derivatives, have highlighted the importance of specific functional groups. For example, the presence of aldehyde or hydroxymethyl groups at the C4 position, hydroxyl groups at C1, C6, and C8, and the absence of a double bond between C7 and C8 were found to correlate with increased predicted cytotoxic activity nih.gov. The precise arrangement, stereochemistry, and type of functional groups (e.g., hydroxyls, carbonyls, ester linkages) are crucial for molecular recognition and interaction with biological targets.

    Table 1: Illustrative SAR Findings in Dimeric Iridoids

    Structural FeatureObserved Impact on Activity (General)Example Iridoid Class/Compound TypeReference(s)
    DimerizationEnhanced activityDimeric iridoid glycosides acs.org, nih.gov, frontiersin.org
    Presence of specific hydroxylsIncreased cytotoxic activityGenipin derivatives nih.gov
    Absence of C7-C8 double bondIncreased cytotoxic activityGenipin derivatives nih.gov
    Specific glycosylation chainsInfluences anti-inflammatory activityDimeric iridoid glycosides acs.org
    Ester linkageConfirmed structural featureDimeric iridoid glycosides acs.org

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Related Compounds

    QSAR modeling provides a powerful, quantitative approach to understanding and predicting the biological activity of chemical compounds based on their structures wikipedia.orgslideshare.netresearchgate.net. For iridoids, QSAR studies have been successfully applied to predict various biological activities, including hepatoprotective effects and cytotoxicity researchgate.netigi-global.comcyberleninka.runih.govslib.uz.

    The process of QSAR modeling typically involves several key steps:

    Data Set Preparation: Compiling a set of structurally related compounds with experimentally determined biological activity data.

    Molecular Representation: Generating a diverse set of molecular descriptors that numerically encode structural and physicochemical properties. These can include topological, electronic, steric, and quantum-chemical descriptors researchgate.netnih.govslib.uz. For example, quantum-chemical calculations using methods like RM1 have been used to derive descriptors for iridoids cyberleninka.ruslib.uz.

    Model Development: Employing statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., genetic algorithms for variable selection), to build mathematical models that correlate these descriptors with biological activity researchgate.netigi-global.comcyberleninka.ru.

    Model Validation: Assessing the predictive power and reliability of the developed model using internal and external validation techniques (e.g., R², Q², R²_test) researchgate.netigi-global.comcyberleninka.ru.

    Table 2: Illustrative QSAR Descriptors and Potential Impact on Iridoid Activity

    Descriptor TypeExample DescriptorsPotential Impact on Activity (Hypothetical)Relevant Research Area
    Quantum-ChemicalDipole moment, ΔPSA, ΔPolarizability², logSCrucial for binding/interactionCytotoxicity nih.gov
    Electronicσ (Hammett constants), ρ (electron density)Modulates reactivity and bindingGeneral SAR slideshare.net
    PhysicochemicalLipophilicity (logP), molecular weight, surface areaAffects absorption, distribution, bindingGeneral SAR slideshare.net
    TopologicalConnectivity indices, molecular graph propertiesReflects molecular complexity and shapeGeneral SAR researchgate.net

    QSAR models developed for iridoids have demonstrated significant statistical significance and excellent predictive abilities. For instance, models predicting hepatoprotective activity have achieved high R² values for external validation sets, suggesting their utility in estimating the activity of novel, substituted iridoids cyberleninka.ru. Applying similar QSAR methodologies to this compound and its synthesized analogues would involve identifying key structural features that influence its specific biological activity and developing predictive models to guide further chemical optimization.

    Comparative SAR Analysis with Related Dimeric Iridoids

    Comparative SAR analysis is an invaluable strategy for natural product research, allowing for the identification of conserved structural features responsible for activity and for understanding how structural variations influence biological outcomes nih.govmdpi.com. By comparing the SAR profiles of this compound with those of other known dimeric iridoids, researchers can gain deeper insights into its mechanism of action and potential for optimization.

    Studies on dimeric iridoids from various plant sources have consistently shown that the dimeric structure itself contributes significantly to bioactivity, often enhancing potency compared to monomeric forms acs.orgnih.govfrontiersin.org. For example, research on iridoid glycoside dimers from Gomphrena mollis revealed that while dimerization generally boosted anti-inflammatory effects, subtle differences in the linkages or the specific iridoid units comprising the dimer led to variations in potency acs.org. Similarly, investigations into Cornus officinalis iridoid glycoside dimers identified distinct anti-inflammatory activities among different dimeric structures, underscoring the importance of the precise arrangement of the iridoid units and their glycosylation patterns nih.govfrontiersin.org.

    By undertaking a comparative SAR analysis, one can systematically evaluate how modifications to this compound’s structure—such as altering the linkage between its two iridoid moieties, changing the glycosylation pattern, or modifying functional groups on the core iridoid skeletons—affect its biological activity. This approach can help pinpoint the essential structural elements of this compound required for its specific biological effects and guide the design of novel analogues with improved efficacy, selectivity, or pharmacokinetic properties.

    Compound List:

    Iridoids (General class)

    Secoiridoids

    Bis-iridoids (Dimeric Iridoids)

    Genipin

    Geniposide

    Loganin (B1675030)

    Secologanin (B1681713) dimethyl acetal (B89532)

    Boonein

    Cantleyoside

    Laciniatoside I-II

    Sylvestroside I, III-IV, III dimethyl acetal, IV dimethyl acetal

    Sclerochitonoside C

    Corndiridoside A-F

    Cornus officinalis iridoid glycosides (e.g., morroniside, loganin, cornuside)

    Cryptolepine (mentioned as a related natural product scaffold)

    Preclinical Pharmacological Investigations of Tricoloroside in Vitro

    In Vitro Screening Methodologies for Tricoloroside Bioactivity

    To systematically assess the bioactivity of this compound, a range of in vitro screening methodologies are employed. These techniques are designed to efficiently and accurately measure the biological effects of the compound in controlled laboratory settings.

    Cell-based assays are indispensable tools for evaluating the effects of this compound on cellular processes, providing insights into its potential therapeutic applications. nih.govcriver.comnih.gov The development and implementation of these assays are tailored to investigate specific biological questions, ranging from general cytotoxicity to the modulation of specific cellular pathways. nih.govsvarlifescience.com

    The initial step in assessing the bioactivity of a novel compound like this compound often involves cytotoxicity screening across various cell lines. This provides a baseline understanding of its cellular tolerance and therapeutic window. High-content screening (HCS) can be employed to simultaneously analyze multiple parameters of cellular health and morphology, offering a detailed phenotypic profile of this compound's effects. nih.govnih.gov

    For more specific investigations, reporter gene assays can be developed to monitor the activity of particular signaling pathways. In such assays, the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. A change in reporter gene expression following treatment with this compound would indicate a modulatory effect on that pathway.

    Furthermore, specialized cell-based assays can be designed to investigate processes such as cell proliferation, migration, and apoptosis. For instance, a wound-healing assay could be implemented to assess the impact of this compound on cell migration, a critical process in cancer metastasis and tissue regeneration. Similarly, flow cytometry-based assays using specific markers like Annexin V can quantify the extent of apoptosis induced by the compound.

    The choice of cell lines is a critical aspect of assay development and is dictated by the therapeutic area of interest. For example, if investigating the anti-cancer potential of this compound, a panel of cancer cell lines representing different tumor types would be utilized.

    Table 1: Examples of Cell-Based Assays Applicable to this compound Investigation

    Assay TypePurposePotential Application for this compound
    Cytotoxicity Assay (e.g., MTT, LDH)To determine the concentration at which a compound is toxic to cells.Establishing the therapeutic index and identifying potential for anti-cancer activity.
    Reporter Gene AssayTo measure the activity of specific signaling pathways.Investigating the modulation of pathways involved in inflammation or cell growth.
    Wound-Healing AssayTo assess the effect of a compound on cell migration.Evaluating anti-metastatic potential in cancer research.
    Apoptosis Assay (e.g., Annexin V)To quantify the induction of programmed cell death.Determining the mechanism of cell death in cancer cells.
    High-Content Screening (HCS)To analyze multiple cellular parameters simultaneously. nih.govObtaining a comprehensive phenotypic fingerprint of this compound's cellular effects. nih.gov

    Enzyme inhibition is a common mechanism of action for many therapeutic agents. nih.govyoutube.com Investigating the ability of this compound to inhibit specific enzymes is a key component of its preclinical pharmacological profiling. nih.gov Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. nih.govmdpi.com

    The selection of target enzymes for these assays is often guided by the structural characteristics of this compound and by computational predictions. nih.gov Given its flavonoid-like aglycone structure, enzymes that are known to be modulated by flavonoids, such as kinases, cyclooxygenases (COXs), and lipoxygenases (LOXs), would be logical targets for initial screening.

    The basic principle of an enzyme inhibition assay involves incubating the target enzyme with its substrate and varying concentrations of this compound. The rate of product formation or substrate depletion is then measured, typically using spectrophotometric or fluorometric methods. A decrease in the reaction rate in the presence of this compound indicates an inhibitory effect.

    Further kinetic studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which is a measure of the inhibitor's potency. nih.govmdpi.com

    Table 2: Key Parameters in Enzyme Inhibition Assays

    ParameterDescriptionSignificance for this compound
    IC50 The concentration of an inhibitor required to reduce the enzyme activity by 50%.A primary measure of the inhibitory potency of this compound against a specific enzyme.
    Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Provides a more absolute measure of binding affinity and is independent of substrate concentration.
    Mechanism of Inhibition Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.Elucidates the mode of action of this compound at the molecular level.

    High-throughput screening (HTS) allows for the rapid and automated testing of large numbers of compounds against a specific biological target or in a particular cellular assay. nih.govmdpi.comacs.orgrsc.org While this compound is a single compound, HTS methodologies are highly relevant in the context of natural product libraries, from which this compound may have been identified. nih.govmdpi.comacs.orgrsc.orgtargetmol.com

    In the investigation of this compound itself, HTS can be adapted to screen it against a large panel of molecular targets or in a variety of cell-based assays to uncover a broader range of biological activities. This approach can reveal unexpected therapeutic potentials for the compound.

    The implementation of HTS for this compound would involve the miniaturization of assays into a high-density format (e.g., 384- or 1536-well plates) and the use of robotic liquid handling systems for precise and rapid dispensing of reagents. Detection methods are typically luminescence-, fluorescence-, or absorbance-based and are read by automated plate readers.

    A biphasic glycosyltransferase high-throughput (BiG HiT) assay, for example, could be adapted to screen for the glycosylation of phenolic natural products, a process that could be influenced by compounds like this compound. nih.gov

    Exploration of Potential Molecular Targets of this compound

    Identifying the specific molecular targets with which a compound interacts is crucial for understanding its mechanism of action and for optimizing its therapeutic effects. A variety of experimental and computational approaches are utilized to identify the molecular targets of this compound.

    The identification of protein targets for natural products like this compound can be approached through several methodologies. nih.govelsevierpure.comresearchgate.net Affinity-based methods, for instance, involve immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound can be captured and subsequently identified by mass spectrometry.

    Another approach is in vitro expression cloning (IVEC), which can be adapted to identify substrates of specific modifications that might be influenced by this compound. elsevierpure.com

    Once a potential protein target is identified, further validation is necessary. This can involve demonstrating a direct interaction, for example, through surface plasmon resonance (SPR) or microscale thermophoresis (MST). mdpi.com Additionally, cell-based target engagement assays can confirm that the compound interacts with its target in a cellular context. nih.gov

    The modulation of signaling pathways by this compound is a key area of investigation. Given its potential flavonoid-like properties, it is plausible that this compound could influence pathways such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and protein kinase C (PKC) signaling cascades. nih.gov The effect of this compound on these pathways can be assessed by measuring the phosphorylation status of key signaling proteins using techniques like Western blotting. youtube.com For example, a study on the flavonoid luteolin (B72000) demonstrated its ability to suppress the TRIF-dependent signaling pathway of Toll-like receptors by targeting TBK1 kinase activity. nih.gov Similarly, ginsenoside Rg5 has been shown to activate the LKB1/AMPK/mTOR signaling pathway. mdpi.com

    Computational methods, particularly molecular docking, play a significant role in predicting the potential molecular targets of this compound and in elucidating the molecular basis of its interactions. nih.govresearchgate.netnih.govmdpi.comrsc.orgnih.gov Molecular docking simulations predict the preferred orientation of a ligand (this compound) when bound to a target protein. nih.govijpsr.commdpi.com

    The process begins with the three-dimensional structures of both this compound and a potential target protein, which can be obtained from crystallographic data or through homology modeling. Docking algorithms then explore various possible binding poses of this compound within the active or allosteric sites of the protein, calculating a binding score for each pose. nih.gov A lower binding energy generally indicates a more favorable interaction.

    A study on Multifloroside, a compound with a similar glycosidic structure, utilized an in silico approach with Autodock Vina to analyze its potential as an inhibitor of the plasmepsin compound in the context of anti-malarial research. atlantis-press.comresearchgate.net The results indicated a favorable binding energy, suggesting a stable interaction. atlantis-press.comresearchgate.net Similarly, in silico target prediction workflows can be employed to screen this compound against a large database of protein targets to identify those with the highest predicted binding affinity. nih.govresearchgate.netbiorxiv.orgscispace.com

    These computational predictions provide valuable hypotheses that can then be tested experimentally, guiding the selection of proteins for in vitro binding and enzyme inhibition assays. nih.govbiorxiv.orgscispace.com

    Assessment of this compound's Biological Activity in Various In Vitro Models

    The preclinical in vitro assessment of this compound has been conducted through a series of studies aimed at characterizing its biological effects. These investigations have primarily utilized two-dimensional cell culture systems to explore its cytotoxic and antimicrobial properties.

    Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, represent a foundational method for the initial screening of the cytotoxic potential of new compounds. Research on this compound has employed such systems to determine its efficacy against cancerous cell lines.

    Specifically, studies have demonstrated the significant cytotoxic activity of this compound against cultured P-388 murine lymphocytic leukemia cells. nih.gov In these in vitro assays, this compound exhibited a potent inhibitory effect on the proliferation of these cancer cells. Furthermore, its cytotoxic effects have been observed against human breast cancer cell lines, indicating a potential for broader antitumoral applications. nih.gov The effective dose for 50% of the observed effect (ED50) was determined to be 2.2 micrograms/ml for both P-388 and human breast cancer cells. nih.gov

    Cytotoxicity of this compound in 2D Cell Culture Models
    Cell LineCell TypeObserved EffectEffective Dose (ED50)Source
    P-388Murine Lymphocytic LeukemiaCytotoxicity2.2 µg/ml nih.gov
    Human Breast Cancer CellsBreast AdenocarcinomaCytotoxicity2.2 µg/ml nih.gov

    Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant environment for preclinical drug testing by mimicking the complex cell-cell and cell-matrix interactions found in vivo. Despite the advantages of these models in predicting drug efficacy, a review of the available scientific literature did not yield any studies that have specifically investigated the biological activity of this compound using 3D cell culture systems. Therefore, data on the effects of this compound in organoid or spheroid models are not available at present.

    Beyond its general cytotoxicity, the preclinical in vitro evaluation of this compound has focused on characterizing its specific bioactivities, including its antimicrobial and antitumoral effects.

    Antimicrobial Activity:

    In vitro antimicrobial susceptibility tests have been conducted to determine the efficacy of this compound against pathogenic microorganisms. These studies have revealed that this compound exhibits activity against Gram-positive bacteria. Specifically, its activity against Staphylococcus aureus has been documented, with a reported Minimum Inhibitory Concentration (MIC) value of 1.8 micrograms/ml. nih.gov This finding suggests a potential application for this compound in the development of new antimicrobial agents.

    Antimicrobial Activity of this compound
    MicroorganismGram StainingActivity MetricValueSource
    Staphylococcus aureusGram-positiveMIC1.8 µg/ml nih.gov

    Antitumoral Activity:

    The antitumoral properties of this compound have been a significant focus of in vitro investigations. As previously mentioned, the compound has demonstrated potent cytotoxic effects against P-388 murine lymphocytic leukemia cells and human breast cancer cells. nih.gov The mechanism of its antitumoral action has been linked to the inhibition of protein kinase C, an enzyme involved in various cellular signaling pathways that are often dysregulated in cancer. The IC50 value for the inhibition of phorbol (B1677699) 12,13-dibutyrate binding, which is indicative of protein kinase C inhibition, was found to be 43 microM. nih.gov

    Antitumoral Activity of this compound
    ActivityAssay/TargetIC50/ED50 ValueSource
    CytotoxicityP-388 Murine Lymphocytic Leukemia CellsED50: 2.2 µg/ml nih.gov
    CytotoxicityHuman Breast Cancer CellsED50: 2.2 µg/ml nih.gov
    Enzyme InhibitionProtein Kinase C (Phorbol 12,13-dibutyrate binding)IC50: 43 µM nih.gov

    Anti-inflammatory and Antioxidant Activities:

    While extracts from plants of the Ipomoea genus have been reported to possess anti-inflammatory and antioxidant properties, specific in vitro studies detailing these activities for the isolated compound this compound are not available in the current body of scientific literature. Consequently, a detailed characterization of the anti-inflammatory and antioxidant potential of this compound, including data from relevant in vitro assays, cannot be provided at this time.

    Synthetic and Semisynthetic Approaches to Tricoloroside and Its Derivatives

    Challenges and Strategies in Total Synthesis of Complex Glycosides

    The total synthesis of resin glycosides is a complex undertaking due to their unique and intricate molecular architecture. frontiersin.orgnih.gov These natural products consist of a long-chain hydroxy fatty acid, an oligosaccharide chain, and various acyl groups, often forming a large macrolactone ring. frontiersin.orgnih.gov The successful synthesis of such molecules requires overcoming several significant hurdles.

    Key Challenges:

    Stereoselective Glycosylation: The assembly of the oligosaccharide chain requires precise control over the stereochemistry of each glycosidic bond. Forming these linkages, particularly the 1,2-cis glycosidic bonds often found in these molecules, can be difficult and result in mixtures of anomers. frontiersin.org

    Macrolactonization: The formation of the large lactone ring that connects the fatty acid aglycone to one of the sugar units is a critical and often low-yielding step. The site of lactonization must be carefully chosen, and the reaction conditions optimized to favor the desired cyclization over intermolecular polymerization.

    Regioselective Acylation: The natural compounds often feature specific acyl groups at particular positions on the sugar backbone. Replicating this pattern in a synthetic route requires methods for regioselective acylation, which can be challenging to achieve with high fidelity.

    Challenge in Resin Glycoside Synthesis Strategic Solution Example (from Tricolorin A Synthesis)
    Oligosaccharide AssemblyStepwise "armed-disarmed" glycosylation; "one-pot two-step" glycosylation. nih.gov
    Macroring FormationRegioselective macrolactonization using Corey-Nicolaou protocol. nih.gov
    StereocontrolUse of participating protecting groups and specific glycosyl donors.
    Overall EfficiencyConvergent strategies, assembling complex fragments before final coupling.

    Regioselective Modifications and Derivatization of Tricoloroside

    The multiple hydroxyl groups on the oligosaccharide core of this compound and its analogues offer numerous sites for modification. Regioselective modification—the ability to chemically alter a single, specific hydroxyl group in the presence of many others—is crucial for synthesizing derivatives and for preparing advanced intermediates in a total synthesis. researchgate.net

    Selective protection of primary hydroxyl groups is often more straightforward due to their reduced steric hindrance compared to secondary hydroxyls. researchgate.net However, differentiating between the various secondary hydroxyl groups on the sugar rings is a significant challenge. Modern catalytic methods, such as those using borinic acid, have been developed for the regioselective acylation of diol motifs within carbohydrate structures. organic-chemistry.orgnih.gov These catalysts can reversibly bind to cis-diols, activating one hydroxyl group for acylation over others, enabling the introduction of acyl groups at specific positions without the need for extensive protecting group manipulations. organic-chemistry.org

    Derivatization is the process of chemically modifying a compound to enhance its analytical detection or to aid in structure elucidation. spectroscopyonline.com For complex molecules like this compound, derivatization is often employed for:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Acetylation or methylation of free hydroxyl groups can shift their signals in the NMR spectrum, helping to confirm their location and assign connectivity in the molecule. nih.gov

    Mass Spectrometry (MS): Derivatization can improve the ionization efficiency and control the fragmentation patterns of glycosides in MS analysis. spectroscopyonline.comddtjournal.com For instance, creating derivatives that introduce a permanent positive charge can significantly enhance signal intensity in electrospray ionization (ESI)-MS. ddtjournal.com This is particularly useful for glycopeptides and other complex glycosides that may ionize poorly on their own. nih.gov

    Enzymatic Synthesis and Biotransformation of this compound Precursors

    While chemical synthesis provides a powerful route to resin glycosides, enzymatic approaches offer the potential for highly selective and efficient transformations under mild conditions. However, the biosynthetic pathway for resin glycosides in plants like Ipomoea is currently described as "completely unknown". usda.gov This lack of knowledge means that a fully enzymatic, cell-free synthesis of this compound is not yet feasible.

    Research is ongoing to identify the key enzymes involved, such as the glycosyltransferases (GTs) that assemble the oligosaccharide chain and the acyltransferases that add the decorative acyl groups. usda.govyoutube.com Glycosyltransferases from related Ipomoea species have been identified, suggesting the enzymatic machinery exists within the genus, but their specific roles in resin glycoside biosynthesis have not been elucidated. nih.govmdpi.comsemanticscholar.org

    Despite the challenges in de novo enzymatic synthesis, biotransformation using isolated enzymes offers a promising route for modifying this compound or its precursors. Key enzymatic approaches could include:

    Enzymatic Hydrolysis: Specific glycosidases could be used to selectively cleave sugar units from the oligosaccharide chain, creating simpler analogues. frontiersin.orgnih.gov For example, a snailase enzyme mixture has been shown to be effective for the hydrolysis of a wide range of flavonoid glycosides. frontiersin.org This approach could be used to generate the core aglycone or smaller glycoside fragments for further study.

    Transglycosylation: Using engineered enzymes known as glycosynthases, it may be possible to add new sugar units to an existing this compound precursor, thereby creating novel derivatives with altered properties.

    These enzymatic methods hold promise for generating a library of this compound derivatives in a more efficient and environmentally friendly manner than purely chemical routes. nih.govmdpi.comresearchgate.net

    Development of Analytical Procedures for Confirming Natural Origin versus Artifacts

    The structural characterization of natural products requires rigorous analytical procedures to ensure that the isolated compound is a genuine constituent of the source organism and not an artifact created during extraction, isolation, or purification. researchgate.netresearchgate.net Resin glycosides, with their ester-based macrolactone rings and additional ester-linked acyl groups, are susceptible to hydrolysis or transesterification under certain conditions.

    Several types of artifacts can be formed:

    Hydrolysis Products: The macrocyclic ester linkage can be hydrolyzed under acidic or basic conditions, leading to the isolation of the corresponding linear glycosidic acid (seco-acid). If alcohols like methanol (B129727) or ethanol (B145695) are used as extraction solvents, they can act as nucleophiles, opening the macrolactone to form the corresponding methyl or ethyl ester of the glycosidic acid. nih.gov

    Rearrangement Products: The conditions used during isolation, such as heating, can sometimes cause rearrangements within the molecule. researchgate.net

    Derivatization Artifacts: As noted in a study on operculins, another class of resin glycosides, the use of diazomethane (B1218177) for methylating carboxylic acids can potentially produce artifacts. nih.gov

    To distinguish between a true natural product and an artifact, chemists rely on a combination of careful experimental design and advanced spectroscopic analysis.

    Analytical Confirmation Strategies:

    Analytical Technique Application in Authenticity Confirmation
    NMR Spectroscopy 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the complete connectivity of the molecule. An HMBC correlation between a proton on a sugar and the carbonyl carbon of the fatty acid is definitive proof of a macrolactone ring structure. mdpi.commdpi.com
    Mass Spectrometry High-resolution MS provides an accurate molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that can confirm the sequence of sugars and the location of acyl groups. The fragmentation of a cyclic macrolactone will differ from that of its linear seco-acid or methyl ester artifact. nih.govresearchgate.netyoutube.com
    Controlled Extraction Performing extractions under neutral pH and at room temperature with non-nucleophilic solvents (e.g., ethyl acetate, chloroform) can minimize the risk of artifact formation. Comparing extracts from different methods can reveal potential artifacts.
    Chemical Correlation A suspected artifact (e.g., the methyl ester) can be intentionally synthesized from the purified natural product (the macrolactone) by treating it with methanol under mild acid catalysis. If the synthetic product matches the suspected artifact, it confirms its origin.

    Through the careful application of these methods, researchers can confidently assign the structure of this compound as it exists in its natural source, distinguishing it from any potential degradation products or artifacts of the analytical process.

    Advanced Analytical Methodologies for Tricoloroside Research

    Hyphenated Techniques for Comprehensive Analysis

    Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for analyzing complex mixtures and elucidating the structures of compounds like Tricoloroside.

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound. It effectively separates compounds in a liquid phase before they enter the mass spectrometer for detection and structural analysis. LC-MS/MS, in particular, offers enhanced selectivity and sensitivity, making it suitable for identifying and quantifying this compound even in complex matrices and for initial structure elucidation nih.govnih.govuni-muenster.de. The fragmentation patterns obtained from MS/MS experiments provide critical data for confirming the structure of this compound uni-muenster.de.

    Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for analyzing volatile and semi-volatile compounds thermofisher.com. While this compound's volatility might require derivatization for effective GC-MS analysis sigmaaldrich.comsemanticscholar.org, this technique remains valuable for impurity profiling and stability testing of related compounds or degradation products omicsonline.orgnih.gov. GC-MS provides both qualitative and quantitative data based on molecular mass and fragmentation patterns, aiding in the identification of unknown components thermofisher.com. High-resolution GC-MS can further enhance the accuracy of elemental composition determination for structural confirmation nih.govthermofisher.com.

    Capillary Electrophoresis (CE) is a highly efficient separation technique that operates in a capillary tube using an electric field colby.edupurkh.com. It is particularly adept at separating molecules based on their charge-to-size ratio and is valuable for analyzing polar compounds chromatographytoday.com. CE can be coupled with mass spectrometry (CE-MS) to provide both separation and detection capabilities, aiding in the characterization of compounds like this compound colby.educasss.org. CE is also recognized for its application in chiral separations, which can be relevant if stereoisomers of this compound are of interest chromatographytoday.com.

    High-Resolution Spectrometry for Structural Confirmation and Quantification

    High-resolution spectrometry, especially High-Resolution Mass Spectrometry (HRMS), offers precise mass measurements that are critical for determining the elemental composition of this compound. This accuracy is vital for structural confirmation and for distinguishing it from isobaric compounds nih.govnih.gov. HRMS, often coupled with tandem MS (MS/MS), provides detailed fragmentation data that aids in elucidating the molecular structure and can be used for sensitive and selective quantitative analysis thermofisher.comnih.govuni-muenster.dethermofisher.com.

    Advanced NMR Techniques for Stereochemical Assignments

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is paramount for definitive structural elucidation and stereochemical assignments of this compound nih.govemerypharma.combbhegdecollege.comucl.ac.uk. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about proton-proton and proton-carbon connectivities, respectively nih.govemerypharma.comlibretexts.org. These techniques are essential for mapping out the complete molecular framework and assigning the precise spatial arrangement of atoms, which is crucial for understanding this compound's biological activity and interactions.

    Standardization and Validation of Analytical Methods for Research Applications

    The reliability of analytical data for this compound hinges on the standardization and validation of the methods employed. Method validation ensures that an analytical procedure is suitable for its intended purpose, demonstrating parameters such as accuracy, precision, selectivity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) nih.govqbdgroup.comslideshare.netgtfch.org. Adherence to guidelines, such as those from the International Council for Harmonisation (ICH), is critical for robust and reproducible results in this compound research nih.gov. Robustness testing, which assesses the method's reliability under minor variations in parameters, is also a key aspect of validation qbdgroup.comslideshare.net.

    Compound List:

    this compound

    Future Research Directions and Translational Perspectives

    Emerging Research Areas for Tricoloroside

    While specific research on this compound is still evolving, its classification as a bis-iridoid places it within a family of natural products known for a broad spectrum of biological activities. Emerging research for this compound is likely to build upon these established properties, exploring novel applications and mechanisms of action. Studies on related iridoids and seco-iridoids suggest potential areas of investigation for this compound, including its immunomodulatory, neuroprotective, anti-inflammatory, and anticancer effects. Further exploration into its specific interactions within cellular pathways could uncover unique therapeutic targets.

    Potential Biological ActivitySupporting Evidence (General Iridoid/Bis-iridoid Activities)
    Anti-inflammatoryReported for iridoids and seco-iridoids researchgate.netdokumen.pub.
    NeuroprotectiveReported for iridoids and seco-iridoids researchgate.netdokumen.pub.
    AnticancerReported for iridoids and seco-iridoids researchgate.netdokumen.pub.
    AntioxidantReported for iridoids and seco-iridoids researchgate.netdokumen.pub.
    ImmunomodulatoryReported for iridoids and seco-iridoids researchgate.netdokumen.pub.
    HepatoprotectiveReported for iridoids and seco-iridoids researchgate.netresearchgate.net.
    AnticonvulsantReported for iridoids dokumen.pub.
    AntispasmodicReported for iridoids and seco-iridoids researchgate.netdokumen.pub.

    Integration of Multi-Omics Data for Comprehensive Understanding

    The complexity of natural products like this compound necessitates a holistic approach to unravel their mechanisms of action and biological impact. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics—offers a powerful strategy to achieve this comprehensive understanding nih.govazolifesciences.com. By analyzing these different molecular layers concurrently, researchers can map the flow of biological information from genetic blueprints to functional outcomes, revealing intricate regulatory networks and interactions that single-omics approaches might miss nih.govazolifesciences.comuv.es. For this compound, such integrated analyses could elucidate how it influences gene expression, protein synthesis, and metabolic pathways, thereby providing deeper insights into its therapeutic potential and identifying novel biomarkers or drug targets. While specific multi-omics studies on this compound are not yet widely reported, the application of these advanced analytical frameworks is a critical future direction for understanding its complex biological profile.

    Development of Advanced In Vitro Models for Deeper Biological Insights

    To accurately study the effects of compounds like this compound and their interactions within a biological context, the development and utilization of advanced in vitro models are crucial. Traditional 2D cell cultures, while valuable, often fail to recapitulate the three-dimensional architecture and microenvironmental cues present in native tissues or tumors nih.gov. Consequently, three-dimensional (3D) models, such as spheroids and organoids, are emerging as indispensable tools nih.govnih.gov. Spheroids, which are self-organized aggregates of cells, can mimic some aspects of solid tumors, including cell-cell interactions and drug resistance mechanisms, making them suitable for high-throughput screening and drug penetration studies nih.govnih.gov. Organoids, derived from stem cells or patient tissues, offer even greater complexity, emulating the tissue's structure, cell types, and functionality more closely. These models are particularly promising for studying the specific effects of this compound, allowing for more physiologically relevant assessments of its efficacy and mechanisms of action, and paving the way for more predictive preclinical evaluations.

    Methodological Advancements in this compound Isolation, Synthesis, and Analysis

    The accurate isolation, synthesis, and analysis of this compound are foundational for robust scientific investigation. Classical methods for bis-iridoid extraction typically involve maceration, followed by separation using column chromatography and High-Performance Liquid Chromatography (HPLC), with identification relying on various spectroscopic and spectrometric techniques dokumen.pubmdpi.com. A significant challenge in the analysis of compounds like this compound is the potential formation of artifacts, such as this compound methyl ester, which can lead to misidentification if not carefully managed mdpi.com. Future advancements in this area are expected to focus on improving the specificity and efficiency of isolation techniques, potentially employing advanced chromatographic methods or hyphenated techniques (e.g., HPLC-MS) for more precise quantification and structural confirmation researchgate.net. Furthermore, developing analytical protocols that can reliably distinguish between natural compounds and potential artifacts will be crucial for ensuring the integrity of research findings. Advances in synthetic chemistry could also provide access to pure this compound for detailed biological studies, complementing extraction-based approaches.

    Technique CategorySpecific Techniques MentionedNotes / Relevance
    ExtractionMaceration mdpi.comClassical method for non-volatile metabolites.
    SeparationColumn Chromatography mdpi.com, HPLC researchgate.netmdpi.comStandard methods for isolating and purifying compounds.
    IdentificationSpectroscopic techniques (IR, UV) mdpi.com, Spectrometric techniques (MS) mdpi.com, NMR (¹H, ¹³C, 2D) dokumen.pub, X-ray Crystallography dokumen.pubEssential for structural elucidation and confirmation.
    AnalysisHyphenated techniques (e.g., HPLC-MS) researchgate.netFor precise and accurate quantification and identification.
    Artifact ManagementUse of non-corresponding solvents mdpi.comTo distinguish natural compounds from potential artifacts like this compound methyl ester.

    Q & A

    Q. How can researchers ensure ethical reporting of this compound’s toxicological data?

    • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, disclosing sample sizes, randomization, and blinding. Report negative results (e.g., lack of efficacy at certain doses) to avoid publication bias. Include detailed experimental protocols in supplementary materials for replication .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.